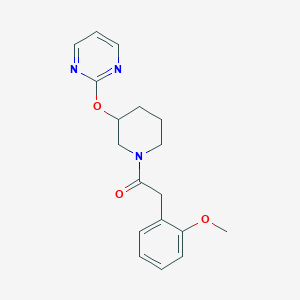
2-(2-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. MPP is a small molecule that belongs to the class of piperidine derivatives and has a molecular weight of 354.44 g/mol.
Scientific Research Applications
Microwave Assisted Synthesis and Antibacterial Activity
Research has demonstrated the effectiveness of derivatives closely related to the queried compound in antibacterial applications. Microwave-assisted synthesis techniques have been employed to create piperidine-containing pyrimidine imines and thiazolidinones, showcasing significant antibacterial activity. These compounds, synthesized under microwave irradiation, were evaluated for their antibacterial properties, highlighting the potential of such derivatives in medicinal chemistry and pharmacology (Merugu, Ramesh, & Sreenivasulu, 2010).
Hydrogen-Bonding Patterns and Crystal Structures
The structure and intermolecular interactions of related compounds have been analyzed, focusing on hydrogen-bonding patterns in enaminones. Studies on analogs have revealed intricate hydrogen bonding both intra- and intermolecularly, which plays a crucial role in stabilizing the crystal structures of these compounds (Balderson, Fernandes, Michael, & Perry, 2007). This research aids in understanding the structural dynamics and potential applications of similar compounds.
Corrosion Inhibition
Compounds structurally similar to the query have been evaluated for their role as corrosion inhibitors. Schiff bases derived from pyridine derivatives have shown effectiveness in protecting carbon steel against corrosion in acidic environments. This suggests the potential utility of the compound for industrial applications, particularly in materials science and engineering to enhance the durability of metals (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).
Analgesic and Antiparkinsonian Activities
Research into the pharmacological effects of related compounds has identified significant analgesic and antiparkinsonian activities. This underscores the therapeutic potential of such derivatives in developing new treatments for pain management and Parkinson's disease, highlighting the broader implications of these compounds in neuroscience and pharmacotherapy (Amr, Maigali, & Abdulla, 2008).
properties
IUPAC Name |
2-(2-methoxyphenyl)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-16-8-3-2-6-14(16)12-17(22)21-11-4-7-15(13-21)24-18-19-9-5-10-20-18/h2-3,5-6,8-10,15H,4,7,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUZWJOLBCCLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCCC(C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

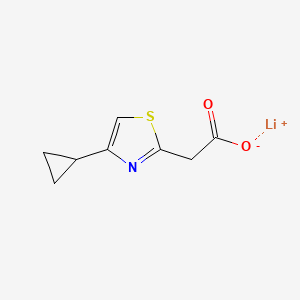

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide](/img/structure/B2919855.png)
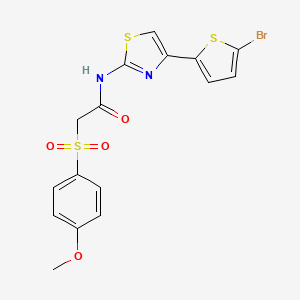
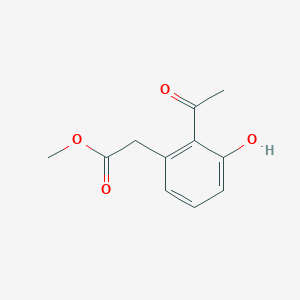

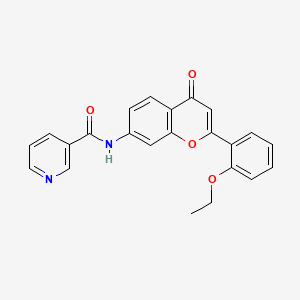
![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2919863.png)
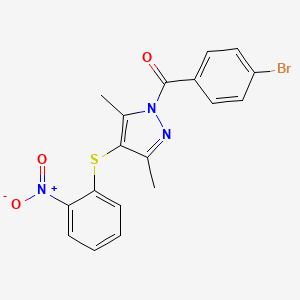
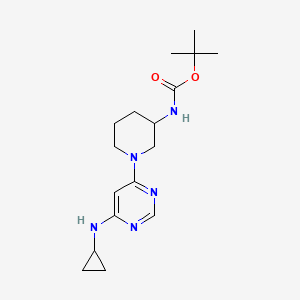
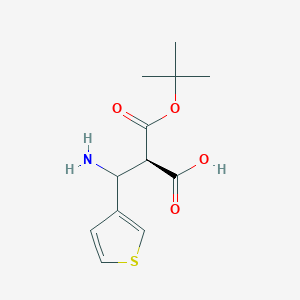
![(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2919872.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2919873.png)
![5-bromo-N-{2-[butyl(methyl)amino]ethyl}-1-propionylindoline-6-sulfonamide](/img/structure/B2919874.png)